An In-depth Technical Guide to 3-Bromo-5-fluoro-1H-indazole (CAS: 885519-08-4)
An In-depth Technical Guide to 3-Bromo-5-fluoro-1H-indazole (CAS: 885519-08-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the reactive bromine atom at the 3-position and the fluorine atom at the 5-position of the indazole core, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 3-Bromo-5-fluoro-1H-indazole, with a particular focus on its role in the development of kinase inhibitors for oncology.
Physicochemical Properties
While extensive experimental data for 3-Bromo-5-fluoro-1H-indazole is not widely published in peer-reviewed literature, information from commercial suppliers and chemical databases provides key physicochemical characteristics.
| Property | Value | Source |
| CAS Number | 885519-08-4 | [1] |
| Molecular Formula | C₇H₄BrFN₂ | [1] |
| Molecular Weight | 215.02 g/mol | [1] |
| Appearance | Off-white to light yellow powder | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility | Insoluble in water | [2] |
| SMILES | FC1=CC2=C(NN=C2Br)C=C1 | [1] |
Safety Information: This compound is associated with the following hazard statements:
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H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE) should be used when handling this chemical.
Synthesis
Proposed Synthetic Pathway
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Bromo-2-amino-6-fluorotoluene To a solution of 2-amino-4-fluorotoluene in a suitable solvent such as acetonitrile, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated and purified.
Step 2: Synthesis of 1-Acetyl-3-bromo-5-fluoro-1H-indazole The resulting 4-bromo-2-amino-6-fluorotoluene is dissolved in a mixture of acetic anhydride and acetic acid. To this solution, tert-butyl nitrite is added dropwise at a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the cyclization is complete. The product is isolated by extraction and purified by chromatography.
Step 3: Synthesis of 3-Bromo-5-fluoro-1H-indazole The acetyl-protected indazole is subjected to hydrolysis, for example, by heating in the presence of an acid such as hydrochloric acid, to remove the acetyl group and yield the final product, 3-Bromo-5-fluoro-1H-indazole. The product would then be purified by recrystallization or column chromatography.
Applications in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the hinge region of protein kinases.[4][5] The bromine atom at the C-3 position of 3-Bromo-5-fluoro-1H-indazole serves as a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7] This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
A significant application of this and related bromoindazoles is in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[8][9]
Role in VEGFR-2 Kinase Inhibition
Experimental Protocols for Key Reactions
The following are generalized protocols for common cross-coupling reactions that can be applied to 3-Bromo-5-fluoro-1H-indazole, based on procedures for similar substrates.
Suzuki-Miyaura Coupling
This reaction is used to form a carbon-carbon bond, typically with an aryl or heteroaryl boronic acid.
Protocol:
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In a reaction vessel, combine 3-Bromo-5-fluoro-1H-indazole (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (e.g., 5 mol%), and a base such as potassium carbonate (2-3 equivalents).[4]
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Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the reaction is complete (monitored by TLC or LC-MS).
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After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination
This reaction is employed to form a carbon-nitrogen bond with a primary or secondary amine.
Protocol:
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To a reaction vessel under an inert atmosphere, add 3-Bromo-5-fluoro-1H-indazole (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2-5 mol%), a suitable phosphine ligand like XPhos (e.g., 4-10 mol%), and a base such as cesium carbonate (Cs₂CO₃) (1.5-2 equivalents).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture, typically between 80 and 110 °C, until the starting material is consumed.
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Cool the mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.
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After filtration and concentration, purify the residue by column chromatography to obtain the desired 3-amino-5-fluoro-1H-indazole derivative.
Conclusion
3-Bromo-5-fluoro-1H-indazole is a key synthetic intermediate with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its versatile reactivity, facilitated by the strategically placed bromine atom, allows for the exploration of a broad chemical space. The protocols and pathways described herein provide a foundational understanding for researchers and scientists to effectively utilize this compound in their research and development endeavors. As the quest for more selective and potent therapeutics continues, the importance of such well-defined building blocks in constructing complex and effective drug candidates cannot be overstated.
References
- 1. achmem.com [achmem.com]
- 2. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
